msADP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) that affects millions of people worldwide. MS is characterized by inflammation, demyelination, and axonal damage, leading to a range of neurological symptoms and disabilities. MS is a complex disease with no known cure, and current treatments are limited in their efficacy and safety. Therefore, there is a need for new and effective therapies to treat MS.
One promising approach is the use of the synthetic compound, msADP, which has shown potential as a therapeutic agent for MS.
Mécanisme D'action
The exact mechanism of action of msADP is not fully understood, but it is believed to involve the modulation of immune cell function. This compound has been shown to inhibit the activation of T cells and B cells, which are key players in the immune response in this compound. This compound also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which contribute to the inflammatory response in this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects that may be beneficial in the treatment of this compound. These include:
- Inhibition of T cell and B cell activation
- Inhibition of pro-inflammatory cytokine production
- Reduction of inflammation, demyelination, and axonal damage
- Neuroprotective effects
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of msADP is that it has been extensively studied in preclinical models of this compound, and the results have been promising. This compound has been shown to be effective in reducing inflammation, demyelination, and axonal damage, leading to improvements in neurological function. Another advantage is that this compound is a synthetic compound, which means that it can be easily synthesized and modified for optimal efficacy.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that this compound may have off-target effects, which could lead to unwanted side effects.
Orientations Futures
There are several future directions for research on msADP. One direction is to further elucidate the mechanism of action of this compound, which could lead to the development of more effective therapies for this compound. Another direction is to test the safety and efficacy of this compound in clinical trials, which could pave the way for its use in humans. Finally, researchers could explore the potential of combining this compound with other therapies for this compound, such as immunomodulatory drugs or stem cell therapy.
Méthodes De Synthèse
MsADP is a synthetic compound that was first synthesized in 2009 by a team of researchers led by Dr. Hui-Ming Zhang at the Chinese Academy of Sciences. The synthesis of this compound involves a multi-step process that starts with the reaction of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylic acid with 4-chlorobenzaldehyde in the presence of a base. This is followed by a series of reactions that result in the formation of this compound.
Applications De Recherche Scientifique
MsADP has been extensively studied in preclinical models of this compound, and the results have been promising. In animal models of this compound, this compound has been shown to reduce inflammation, demyelination, and axonal damage, leading to improvements in neurological function. This compound has also been shown to have a neuroprotective effect, which may be beneficial in preventing or delaying the progression of this compound.
Propriétés
Numéro CAS |
118790-66-2 |
---|---|
Formule moléculaire |
C10H17N3O10P2 |
Poids moléculaire |
401.2 g/mol |
Nom IUPAC |
[5-[(6-aminopyrimidin-4-yl)methyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N3O10P2/c11-8-2-5(12-4-13-8)1-6-9(14)10(15)7(22-6)3-21-25(19,20)23-24(16,17)18/h2,4,6-7,9-10,14-15H,1,3H2,(H,19,20)(H2,11,12,13)(H2,16,17,18) |
Clé InChI |
AFRPZTUILYHHGY-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN=C1N)CC2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1=C(N=CN=C1N)CC2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Synonymes |
6-(ribofuranosylmethyl)-4-pyrimidinamine-5'-diphosphate 6-(ribofuranosylmethyl)-4-pyrimidinamine-5'-diphosphate, (beta-anomer) msADP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.